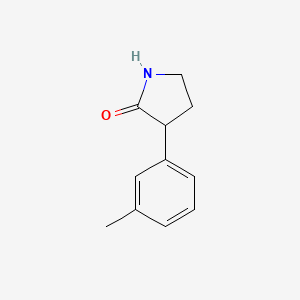![molecular formula C9H12N6 B12314331 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,2,4]Triazolo[1,5-a]pirazin-5-il}piperazina es un compuesto heterocíclico que ha ganado atención en diversos campos de investigación científica debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de un anillo triazolo-pirazina fusionado con una porción de piperazina, lo que lo convierte en un andamiaje versátil para el desarrollo de nuevas entidades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-{[1,2,4]Triazolo[1,5-a]pirazin-5-il}piperazina típicamente implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Un método común incluye la reacción de enaminonitrilos con benzohidrazidas bajo irradiación de microondas, lo que facilita la formación del anillo triazolo-pirazina . Este método libre de catalizador y ecológico produce el compuesto objetivo en rendimientos buenos a excelentes.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para la rentabilidad y la eficiencia. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la escalabilidad y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-{[1,2,4]Triazolo[1,5-a]pirazin-5-il}piperazina sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o acilo en el anillo de piperazina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-{[1,2,4]Triazolo[1,5-a]pirazin-5-il}piperazina implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, en la investigación del cáncer, se ha demostrado que inhibe la vía de señalización de ERK, lo que lleva a una disminución de los niveles de fosforilación de ERK1/2, c-Raf, MEK1/2 y AKT . Esta inhibición da como resultado la inducción de apoptosis celular y el arresto del ciclo celular, contribuyendo a sus efectos antiproliferativos.
Comparación Con Compuestos Similares
1-{[1,2,4]Triazolo[1,5-a]pirazin-5-il}piperazina se puede comparar con otros compuestos similares, como:
[1,2,4]Triazolo[1,5-a]pirimidina: Conocido por sus propiedades anticancerígenas y antimicrobianas.
[1,2,4]Triazolo[4,3-a]pirazina: Evaluado por su potencial como agente anticancerígeno.
tert-butil 4-{[1,2,4]triazolo[1,5-a]pirazin-5-il}piperazina-1-carboxilato: Otro derivado con propiedades bioactivas potenciales.
La singularidad de 1-{[1,2,4]Triazolo[1,5-a]pirazin-5-il}piperazina radica en sus características estructurales específicas y en la amplia gama de aplicaciones que ofrece en diversos campos de investigación.
Propiedades
Fórmula molecular |
C9H12N6 |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H12N6/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9/h5-7,10H,1-4H2 |
Clave InChI |
FDJODFKDXHNBRW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=CC3=NC=NN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


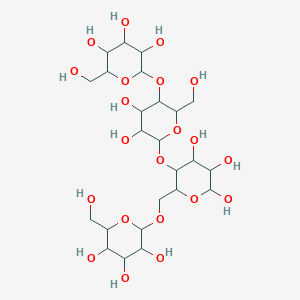
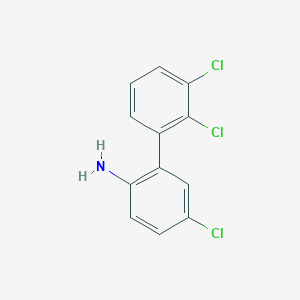
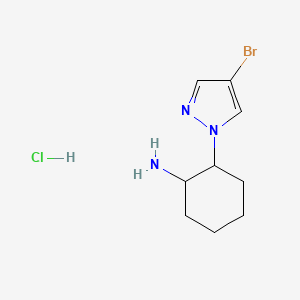
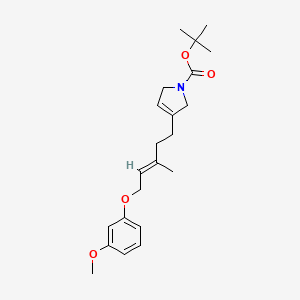
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
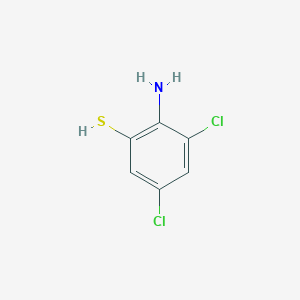
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)

